Product packaging for hemoglobin F Baskent(Cat. No.:CAS No. 116357-59-6)

hemoglobin F Baskent

Cat. No.: B1168868
CAS No.: 116357-59-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemoglobin F Baskent is a specific variant of fetal hemoglobin (HbF) characterized by a single nucleotide substitution (c.385G>A) in the HBG1 gene, resulting in an alanine to threonine amino acid change at position 129 of the gamma-globin chain (p.Ala129Thr) . This reagent provides researchers with a defined molecular tool for studying the structure-function relationships of hemoglobin variants, the mechanisms of globin gene switching, and the pathophysiology of hemoglobinopathies. Fetal hemoglobin, typically composed of two alpha and two gamma chains (α2γ2), is the main oxygen carrier in the fetus and possesses a higher oxygen affinity than adult hemoglobin (HbA) due to its lower interaction with 2,3-bisphosphoglycerate (2,3-BPG) . The study of specific HbF variants like HbF Baskent is crucial for advancing the understanding of hereditary persistence of fetal hemoglobin (HPFH) and other genetic modifiers that influence the severity of beta-hemoglobinopathies, such as sickle cell disease and beta-thalassemia . Elevated levels of HbF in adults can ameliorate the symptoms of these disorders, making research reagents essential for developing therapeutic strategies, including pharmacologic HbF inducers like hydroxyurea . This product, this compound, is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any form of personal use.

Properties

CAS No.

116357-59-6

Molecular Formula

C10H7N3OS

Synonyms

hemoglobin F Baskent

Origin of Product

United States

Molecular and Genetic Characterization of Hemoglobin F Baskent

Transcriptional and Translational Dynamics in Gamma-Globin Synthesis Pertinent to Variants

Regulatory Elements and Promoters of Gamma-Globin Gene Expression

The expression of gamma-globin genes (HBG1 and HBG2) is tightly regulated during human development, transitioning from high fetal production to minimal adult levels wikipedia.orgresearchgate.net. This developmental switch is controlled by a complex interplay of various regulatory elements and transcription factors. Key regulatory elements within the human β-globin domain include the Locus Control Region (LCR), globin enhancer elements, and the individual globin gene promoters and upstream regions nih.govashpublications.org.

The LCR, located upstream of the globin gene cluster, is critical for the normal expression of the β-globin domain genes, interacting over considerable distances with the gene promoters nih.govashpublications.org. Enhancer elements, such as the 5' hypersensitive site 2 (5'HS2), significantly increase promoter activity, with 5'HS2 capable of augmenting activity approximately 20-fold from the gamma promoter nih.govashpublications.org.

The gamma-globin gene promoter itself contains several crucial binding sites for transcription factors that modulate gene expression researchgate.netresearchgate.net. These include:

CCAAT boxes : Tandem CCAAT boxes within the gamma-globin promoter are essential for interactions with enhancers like 5'HS2 nih.govashpublications.org.

CACCC box : This element is integral to the function of the gamma-globin gene and plays a role in suppressing beta-globin gene expression during developmental switching researchgate.netembopress.org.

TATA box : A fundamental promoter element crucial for initiating transcription researchgate.net.

Stage-selector element : Also present in the gamma-globin promoter, contributing to its developmental specificity ashpublications.orgresearchgate.net.

Transcription factors, such as GATA-1, KLF1, B-cell lymphoma 11A (BCL11A), and LRF, bind to these promoter and enhancer elements to regulate γ-globin gene expression wikipedia.orgresearchgate.netnih.gov. BCL11A, for instance, acts as a repressor of fetal globin gene expression in adults wikipedia.orgresearchgate.net. Mutations in the fetal γ-globin proximal promoter regions can lead to hereditary persistence of fetal hemoglobin (HPFH) wikipedia.orgresearchgate.net. These HPFH mutations often function by either creating new binding sites for transcriptional activators (e.g., KLF1, TAL1, GATA1) or by disrupting existing binding sites for repressors like BCL11A and LRF wikipedia.orgresearchgate.net.

The intricate network of these regulatory elements and transcription factors ensures the precise spatio-temporal expression of gamma-globin genes throughout development.

Table 2: Key Regulatory Elements of Gamma-Globin Gene Expression

Regulatory ElementRole in Gamma-Globin Gene ExpressionSource
Locus Control Region (LCR)Essential for normal expression of the β-globin domain genes; it interacts with promoters and enhancers located at considerable distances. nih.govashpublications.org
Enhancer ElementsGlobin enhancers, such as 5'HS2, increase promoter activity. 5'HS2 can enhance activity approximately 20-fold from the gamma promoter. nih.govashpublications.org
Promoter (Proximal)Contains crucial binding sites for transcription factors, vital for the initiation of transcription. Point mutations within this region can cause hereditary persistence of fetal hemoglobin (HPFH). researchgate.netresearchgate.netembopress.org
CCAAT BoxesTandem CCAAT boxes within the gamma-globin gene promoter are required for the interaction between the gamma-globin promoter and elements like the LCR/5'HS2. nih.govashpublications.org
CACCC BoxA regulatory element within the gamma-globin promoter whose integrity is important for γ-globin gene function and has a role in suppressing β-globin gene expression during embryonic/fetal development. researchgate.netembopress.org
TATA BoxA critical element in the gamma-globin promoter that is involved in gene function and expression. researchgate.net
Transcription FactorsProteins like BCL11A, MYB, KLF1, GATA-1, LRF, and NF-Y bind to promoter and enhancer elements to regulate γ-globin expression. BCL11A is a notable repressor of fetal globin synthesis. wikipedia.orgresearchgate.netnih.gov

Potential Influence of the Ala128Thr Substitution on Globin Chain Production Dynamics

While specific quantitative data on how the Ala128Thr substitution directly impacts the rate of γ-globin chain production or the precise balance with α-globin chains are not detailed in the available literature, the presence of a structural variant in a globin chain can have several potential implications for globin chain dynamics. Generally, abnormal globin chains can be unstable, leading to their premature degradation and contributing to imbalanced globin chain synthesis empendium.com. In conditions like beta-thalassemia, an imbalance in globin chain production (excess α-chains) leads to the formation of unstable aggregates that damage red blood cells empendium.comnih.gov.

Hemoglobin F variants, particularly those associated with hereditary persistence of fetal hemoglobin (HPFH), are known for their impact on globin chain production dynamics wikipedia.orgorpha.net. HPFH is a benign genetic condition where the production of HbF persists into adulthood at higher-than-normal levels, often due to mutations in the promoter regions of the HBG1 and HBG2 genes that prevent their developmental silencing wikipedia.orgresearchgate.net. Although Hemoglobin F Baskent is a structural variant within the gamma chain itself, its existence suggests a potential role in the context of persistent fetal hemoglobin. Increased or persistent synthesis of a stable HbF variant could, in principle, lead to an increased number of F-cells (red blood cells containing HbF) wikipedia.org.

Structural and Biochemical Analysis of Hemoglobin F Baskent

Primary and Secondary Structural Features of the Hemoglobin F Baskent Gamma-Globin Chain

Normal fetal hemoglobin is composed of two alpha (α) globin subunits and two gamma (γ) globin subunits wikipedia.orguniprot.org. The gamma globin chains are encoded by two highly homologous genes, HBG1 and HBG2, both expressed during fetal development nih.gov. These two gamma chains can be distinguished by the amino acid at position 136, with glycine (B1666218) found in the G-gamma product (HBG2) and alanine (B10760859) in the A-gamma product (HBG1) nih.gov.

This compound specifically features a mutation in the gamma-globin chain, where the alanine residue at position 128 (within the H helix, denoted as H6) is replaced by threonine tandfonline.compsu.edu. This substitution introduces a hydroxyl group into a position previously occupied by a non-polar methyl group. While the direct impact on the precise secondary structural elements (e.g., specific α-helical segments or β-turns) adjacent to position 128 within the gamma-globin chain of Hb F-Baskent is not extensively detailed in current literature, such a change in residue polarity and side-chain volume can potentially influence the local hydrogen bonding network and packing efficiency within the protein's backbone, thereby affecting the stability and geometry of nearby secondary structures researchgate.net.

Biophysical Properties and Stability Studies of this compound

Thermal and Chemical Stability Assessments

Detailed thermal and chemical stability assessments for this compound are not specifically documented in the provided information. However, the mild instability observed in the isopropanol (B130326) test implies a potentially decreased resistance to thermal denaturation and chemical denaturing agents. General data for hemoglobin samples indicate that proper handling and storage are crucial for maintaining stability; for instance, whole blood EDTA samples are stable for up to 14 days when refrigerated or at room temperature, while freezing (preferably rapid freezing) can extend stability for several months researchgate.netlabcorp.com. Denaturation of proteins, including hemoglobin, can occur with slow freezing or exposure to extreme temperatures, which highlights the importance of maintaining optimal conditions for structural integrity frontiersin.org.

Oxygen Binding and Allosteric Regulation Characteristics of this compound

This compound has been reported to exhibit a slightly increased oxygen affinity researchgate.net. This is a noteworthy characteristic, as fetal hemoglobin (HbF) already possesses a higher oxygen affinity than adult hemoglobin (HbA), a crucial physiological adaptation for efficient oxygen uptake from the maternal circulation across the placenta wikipedia.orgnih.govmedbullets.comyoutube.com. The higher oxygen affinity of HbF is primarily attributed to its reduced interaction with 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), a key allosteric effector wikipedia.orgnih.govmedbullets.comyoutube.com. Unlike the beta subunits of HbA, the gamma subunits of HbF have fewer positively charged residues in the 2,3-BPG binding pocket, leading to a weaker binding of this negatively charged molecule wikipedia.orgnih.gov. Consequently, 2,3-BPG has a diminished effect on promoting oxygen release from HbF, resulting in a left-shifted oxygen dissociation curve and a lower P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) for HbF (approximately 19 mmHg) compared to HbA (approximately 27 mmHg) nih.govmedbullets.comyoutube.com.

The "slightly increased" oxygen affinity of Hb F-Baskent suggests that the Ala128Thr substitution might further modulate the allosteric properties, potentially by influencing the conformation of the oxygen binding sites or subtly altering the residual interaction with 2,3-BPG, even though HbF generally binds 2,3-BPG less effectively researchgate.net. While specific P50 values for Hb F Baskent are not available, this reported increased affinity aligns with the fundamental physiological role of fetal hemoglobin, ensuring optimal oxygen loading at lower oxygen tensions wikipedia.orgresearchgate.net.

Modulation of Oxygen Affinity

This compound has been identified as possessing a slightly increased oxygen affinity . This characteristic is noteworthy in the context of hemoglobin function, where oxygen affinity dictates the efficiency of oxygen binding and release in different physiological environments. The structural basis for this variant is defined by an amino acid substitution at position 128 (H6) on the Aγ-globin chain, where Alanine (Ala) is replaced by Threonine (Thr) (Aγ 128(H6) Ala>Thr) nih.gov.

To understand the implications of increased oxygen affinity in this compound, it is helpful to consider the well-established mechanisms governing oxygen binding in general fetal hemoglobin (HbF) compared to adult hemoglobin (HbA). Fetal hemoglobin typically exhibits a significantly higher affinity for oxygen than adult hemoglobin wikipedia.orgnih.govkhanacademy.orgnih.gov. This differential affinity is crucial for facilitating the transfer of oxygen from the maternal circulation across the placenta to the fetal bloodstream, which operates under relatively lower oxygen tension wikipedia.orgnih.govkhanacademy.orgnih.gov.

A key factor contributing to the higher oxygen affinity of HbF is its reduced interaction with 2,3-bisphosphoglycerate (2,3-BPG) wikipedia.orgnih.govkhanacademy.orgnih.govwikipedia.org. 2,3-BPG is an allosteric effector that binds to hemoglobin and decreases its affinity for oxygen, thereby promoting oxygen release to tissues wikipedia.orgkhanacademy.orgwikipedia.org. The adult beta (β) subunit, present in HbA, contains more positive charges than the fetal gamma (γ) subunit, which is part of HbF. These positive charges in the beta subunit attract the negatively charged 2,3-BPG, leading to a stronger interaction and a greater reduction in oxygen affinity for HbA wikipedia.org. Conversely, the gamma subunit in HbF has less positive charge, resulting in a weaker binding of 2,3-BPG and, consequently, a higher oxygen affinity wikipedia.orgkhanacademy.org.

The oxygen affinity of hemoglobin is quantitatively expressed by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated with oxygen wikipedia.orgkhanacademy.orgacutecaretesting.org. A lower P50 value indicates a higher oxygen affinity wikipedia.orgkhanacademy.orgacutecaretesting.org. Comparative data for typical HbF and HbA demonstrate this difference:

Table 1: P50 Values for Hemoglobin F and Hemoglobin A

Hemoglobin TypeTypical P50 Value (mmHg)Oxygen Affinity
Hemoglobin F (HbF)19 - 20 wikipedia.orgnih.govacutecaretesting.orgHigher
Hemoglobin A (HbA)26.7 - 28 wikipedia.orgnih.govacutecaretesting.orgLower

Note: These values are approximate and can vary slightly depending on experimental conditions and specific studies.

Methodological Approaches for the Study of Hemoglobin F Baskent

Advanced Analytical Techniques for Hemoglobin Variant Identification and Quantification

Advanced analytical techniques are indispensable for the comprehensive identification and quantification of hemoglobin variants, including Hemoglobin F Baskent. These methods offer high resolution, sensitivity, and throughput, allowing for the characterization of structural and functional alterations in hemoglobin molecules researchgate.netresearchgate.netnih.govuw.edusebia.com.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly sensitive method for the detection and quantification of hemoglobin variants and for the accurate measurement of Hb F and Hb A2 nih.govuw.edunih.govredcliffelabs.comresearchgate.net. The principle involves the separation of different hemoglobin types based on their charge and hydrophobic interactions with the stationary phase of the column, typically using ion-exchange chromatography uw.eduhematology.org. Hemoglobin components are eluted from the column resin by a programmed buffer gradient of increasing ionic strength, and their retention times are characteristic uw.eduhematology.org.

For this compound, HPLC has been employed in its initial detection and characterization nih.gov. Although specific quantitative data for this compound by HPLC is not extensively detailed in the literature, the technique is fundamental for its presumptive identification and for assessing the proportion of fetal hemoglobin and other variants in a sample uw.edunih.govredcliffelabs.com. The simplicity, automated nature, superior resolution, and rapid assay time of ion-exchange HPLC make it an ideal method for routine screening of hemoglobinopathies researchgate.net. HPLC has the advantage of quantifying Hb F and Hb A2 along with detecting other variants in a single screening test nih.gov.

Isoelectric Focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric points (pI), the pH at which a molecule carries no net electrical charge helena.com. In a pH gradient, proteins migrate until they reach the pH corresponding to their pI, where their net charge is zero, and they cease to move helena.com. This method is particularly effective for resolving abnormal hemoglobins (B146990) that may be indistinguishable by conventional electrophoresis due to subtle charge differences helena.com.

In the characterization of this compound, it was observed that the abnormal hemoglobin band overlapped the cathodic edge of the Hemoglobin A (Hb A) band in isoelectric focusing researchgate.net. This behavior is a key characteristic used in the initial identification and differentiation of this compound from other hemoglobin variants.

Capillary Electrophoresis (CE) is a modern analytical technique that provides high-resolution separation of hemoglobin fractions in a free solution within silica (B1680970) capillaries sebia.com. Hemoglobin fractions are separated based on their electrophoretic mobility and electroosmotic flow under high voltage in an alkaline buffer sebia.com. CE offers automated analysis, precise quantification, and clear-cut profiles, making it highly effective for the screening and diagnosis of hemoglobin disorders sebia.comannlabmed.org.

CE instruments enable high-resolution separation of major hemoglobin variants (e.g., Hb S, Hb C, Hb D, Hb E) and accurate quantification of Hb A2 and Hb F sebia.com. The reproducibility of the CE technique and the precise migration positions provided by the software are valuable aids in the presumptive identification of hemoglobin variants sebia.com. While specific migration data for this compound using CE are not detailed, the general utility of CE for detecting and quantifying Hb F and other variants indicates its applicability for this compound as well annlabmed.orgnih.gov. CE can be used for prenatal diagnosis of severe thalassemia diseases by fetal blood analysis nih.gov.

Mass Spectrometry (MS) is a powerful analytical tool for the direct detection and structural characterization of hemoglobin variants, offering high sensitivity, selectivity, and the capability for de novo determinations nih.govresearchgate.netlcms.cz. MS approaches include molecular weight profiling of intact globin chains (top-down approach) and peptide mass mapping of tryptic digests (bottom-up approach) nih.govresearchgate.netlcms.czosti.govmdpi.com.

For hemoglobin variants arising from point mutations, MS can precisely measure the mass change in the variant globin chain compared to the normal chain, allowing for the inference of possible amino acid substitutions using genetic code tables lcms.cz. Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are commonly employed nih.govlcms.czmdpi.com. ESI-MS, for instance, has been instrumental in identifying clinically significant and electrophoretically silent variants by accurately determining the masses of globin chains lcms.cz. Top-down electron transfer dissociation mass spectrometry has been developed for direct analysis of mutated protein sequences within globin chain variants researchgate.net.

While specific mass spectrometry data unique to this compound is not widely published in the direct search results, the general principles of MS apply. Given that this compound involves an Ala→Thr substitution, MS could confirm this change by detecting the precise mass difference between the normal A-gamma globin chain and the mutated A-gamma globin chain, and potentially pinpoint the specific peptide containing the mutation through tandem MS lcms.cz.

Molecular genetic techniques, primarily DNA sequencing, represent the definitive approach for confirming hemoglobin variants by identifying the underlying genetic mutations uw.edumjhid.orgnih.govarchivesofmedicalscience.com. This method directly examines the genetic code responsible for globin chain synthesis.

For this compound, the characteristic mutation is a GCT→ACT change at codon 128 of the HBG1 gene, resulting in the Ala128Thr amino acid substitution psu.edu. DNA sequencing of the gamma-globin gene (specifically HBG1) allows for the precise identification and confirmation of this mutation psu.eduuw.edu. This is crucial, as phenotypic assays (like HPLC or IEF) can sometimes be ambiguous or detect known variants with similar electrophoretic or chromatographic properties researchgate.net. Genotyping for the Ala128Thr mutation provides an unambiguous diagnosis and is essential for genetic counseling. DNA sequencing can also detect rare thalassemia mutations and abnormal hemoglobin variants not easily diagnosed by electrophoresis/HPLC uw.edunih.gov.

Mass Spectrometry (MS) for Globin Chain Characterization and Mutation Confirmation

In Vitro Systems for this compound Biosynthesis and Assembly Studies

In vitro systems play a vital role in understanding the biosynthesis, assembly, and functional properties of hemoglobin variants. These systems allow for the study of globin chain synthesis, post-translational modifications, and the formation of functional hemoglobin tetramers under controlled laboratory conditions annlabmed.orgcaltech.edunih.govnih.gov.

For this compound, early biosynthetic studies were conducted to assess the stability and production of the abnormal gamma chain. A notable finding from such studies indicated that there was no selective loss of the abnormal chain in reticulocytes researchgate.net. This suggests that the variant chain is synthesized and incorporated into the hemoglobin molecule without significant degradation or assembly defects at the cellular level, despite its slight instability in the isopropanol (B130326) test and slightly increased oxygen affinity researchgate.net. These in vitro investigations contribute to understanding the pathogenicity, or lack thereof, of specific hemoglobin variants. In vitro regulation of fetal hemoglobin (HbF) has also been investigated in cultured adult human erythroid cells, demonstrating that the formation of Hb F-containing clones is enhanced by erythropoietin and by culture conditions favoring the proliferation of less-differentiated stem cells nih.gov.

Compound Names and PubChem CIDs

Erythroid Precursor Cell Culture Models

Erythroid precursor cell (ErPC) culture models are instrumental in studying hemoglobin synthesis, globin gene regulation, and the effects of various compounds on fetal hemoglobin production. These in vitro systems provide a controlled environment to investigate cellular processes without the complexities of a whole organism. Researchers utilize established erythroid-like cell lines and primary cultures of erythroid progenitor cells, derived from sources such as normal donors or patients with conditions like β-thalassemia, to screen for compounds that stimulate fetal hemoglobin synthesis and to elucidate their cellular and molecular mechanisms of action capes.gov.brmdpi.commdpi.com.

While direct studies specifically on this compound using these models are not extensively detailed in the provided sources, the general applicability of these models to fetal hemoglobin research is evident. For instance, erythroid precursor cells from β-thalassemia patients have been employed to assess the in vitro response to various HbF inducers, including mithramycin, hydroxyurea, and rapamycin (B549165) mdpi.com. These studies have revealed differential induction rates based on specific genetic polymorphisms, such as the rs368698783 (G>A) polymorphism mdpi.com. Data from such studies demonstrate the utility of ErPCs in quantifying the induced increase in HbF and γ-globin mRNA, for example, using techniques like High Performance Liquid Chromatography (HPLC) for hemoglobin pattern analysis and Reverse Transcription quantitative real-time PCR (RT-qPCR) for γ-globin mRNA quantification mdpi.com. Fetal hemoglobin synthesis has also been observed as a constant reactivation in cultures of early erythroid precursors (BFU-E) from normal adults, suggesting that the proportion of HbF synthesized in culture is characteristic of each individual and often reflects an amplification of in vivo HbF synthesis nih.gov.

The following table illustrates typical data that can be obtained from studies involving HbF induction in erythroid precursor cells, showing the average percentage increase in HbF with various inducers across different genotypes.

HbF InducerGenotype (rs368698783)Average HbF Induced Increase (%) ± SD mdpi.com
MithramycinA/A41.29 ± 16.75
G/A16.88 ± 12.21
G/G11.13 ± 12.83
HydroxyureaA/A15.98 ± 13.84
G/A11.43 ± 5.12
G/G5.34 ± 5.67
RapamycinA/A30.33 ± 8.94
G/A21.22 ± 11.18
G/G6.59 ± 6.00

Structural Elucidation Methodologies for this compound

Tryptic peptide mapping combined with amino acid sequencing is a fundamental technique for confirming the primary structure of a protein and identifying specific amino acid substitutions or modifications lcms.czanaquant.comusp.orgrapidnovor.com. For this compound, this method was instrumental in determining its precise molecular alteration. The amino acid substitution in this compound, specifically alanine (B10760859) to threonine at position 128 (H6) in the gamma chain, was determined through a process involving the purification of specific tryptic peptides, followed by chymotryptic digestion and subsequent sequencing researchgate.netnih.gov.

This methodology typically involves enzymatic digestion of the protein, usually with trypsin, which cleaves peptide bonds at specific sites (after lysine (B10760008) or arginine residues) lcms.czanaquant.com. The resulting peptide fragments are then separated, often by high-performance liquid chromatography (HPLC), and identified by techniques such as mass spectrometry (MS) or N-terminal sequencing anaquant.comusp.orgrapidnovor.com. This "fingerprint" of peptides allows for direct detection and monitoring of single amino acid changes, thereby confirming the primary structure and detecting alterations lcms.czusp.orgrapidnovor.com.

Spectroscopic techniques, particularly Circular Dichroism (CD) spectroscopy, are widely used to analyze the conformational properties of proteins, including hemoglobin variants. CD is sensitive to the secondary and tertiary structural organization of a protein, and it can detect changes in these structures upon mutation or environmental alteration capes.gov.br. In the context of hemoglobin, the heme group itself, when incorporated into the apoglobin, exhibits a prominent positive CD band in the Soret region, which arises from interactions between the heme and the aromatic residues of the globin chains nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution, offering detailed atomic-level information on protein conformation, dynamics, and intermolecular interactions. Multidimensional NMR spectroscopy has been applied in structural studies related to hemoglobin variants researchgate.net. Its application allows researchers to analyze the local environment of individual atoms within the protein, providing insights into structural deviations caused by specific mutations.

Functional Implications and Biological Role of Hemoglobin F Baskent

Impact of the Ala128Thr Mutation on Globin Chain Association and Tetramer Formation

The Ala128Thr mutation in the gamma-A globin chain of Hemoglobin F Baskent introduces a threonine residue in place of alanine (B10760859) at position 128 marrvel.orgnih.gov. Alanine is a nonpolar amino acid, while threonine is a polar, uncharged amino acid. Such a substitution can potentially alter the local hydrogen bonding network, hydrophobic interactions, or steric hindrance within the globin chain, and consequently, at the interface between globin chains nih.gov.

Interaction Dynamics of this compound with Other Hemoglobin Subunits and Variants

Fetal hemoglobin, including its variants, plays a critical role in modulating the pathophysiology of other hemoglobin disorders, notably sickle cell disease (SCD) nih.govcasgevyhcp.com. The beneficial effect of HbF in SCD primarily stems from its ability to inhibit the polymerization of sickle hemoglobin (HbS) clemson.edumarrvel.orgnih.govcasgevyhcp.comnih.gov.

In individuals with co-existing HbF and HbS, asymmetrical hybrid tetramers can form, such as α2βSγ nih.govnih.govresearchgate.netnih.govnih.gov. These hybrid forms consist of two alpha subunits, one sickle beta subunit, and one gamma subunit. The formation of such hybrids is a key mechanism by which HbF exerts its inhibitory effect on HbS polymerization nih.govnih.govresearchgate.net. Studies have shown that these hybrid tetramers, as well as intact HbF tetramers, are largely excluded from the deoxy sickle hemoglobin polymer phase nih.govnih.govnih.gov.

The interaction dynamics between HbF and HbS, including the formation of asymmetrical hybrids, are influenced by the structural properties of the gamma chain nih.govnih.gov. While the specific impact of the Ala128Thr mutation in this compound on the efficiency or stability of these asymmetrical hybrid tetramers has not been explicitly described, it is reasonable to infer that any structural change within the gamma chain could potentially alter its interaction with the beta-sickle chain, thereby affecting hybrid formation or stability. Research has indicated that hybrid hemoglobin FS (HbF and HbS) is slightly less stable than AS hybrid hemoglobin nih.govnih.gov.

The primary mechanism by which HbF ameliorates the clinical symptoms of sickle cell disease is through its potent inhibitory effect on the polymerization of deoxygenated HbS clemson.edumarrvel.orgnih.govcasgevyhcp.comnih.govdrexel.eduresearchgate.netdntb.gov.ua. HbS polymerization is a critical event in SCD pathophysiology, leading to red blood cell sickling, reduced deformability, and vaso-occlusive crises clemson.edumarrvel.orgresearchgate.net.

HbF inhibits this polymerization by reducing the effective intracellular concentration of HbS and, more importantly, by being largely excluded from the HbS polymer itself nih.govnih.govnih.gov. The presence of HbF increases the solubility of sickle hemoglobin mixtures nih.gov. For instance, mixtures of HbS and HbF containing 50% hybrid tetramers exhibited a higher solubility (29 g/100 ml) compared to mixtures without hybrid (26 g/100 ml) nih.gov.

Given that this compound contains the Ala128Thr mutation in its gamma chain, its influence on HbS polymerization kinetics would theoretically align with the general anti-sickling properties of HbF. However, without specific experimental data, it cannot be definitively stated whether this particular mutation enhances, diminishes, or maintains the typical inhibitory effect of HbF on HbS polymerization kinetics. The impact of replacing HbS with HbF on polymer formation rates is dependent on the total hemoglobin concentration, as the molecular crowding effect of non-polymerizing HbF can offset the decrease in HbS concentration nih.gov.

Formation of Asymmetrical Hybrid Tetramers

Functional Significance of Specific Amino Acid Residues in Gamma-Globin Chain

The gamma-globin chain of fetal hemoglobin is characterized by certain amino acid residues that contribute to its unique functional properties, especially its higher oxygen affinity compared to adult hemoglobin researchgate.netcags.org.aerockefeller.edu.

One notable difference exists at position 136, where the two types of gamma chains, G-gamma and A-gamma, differ. G-gamma globin (encoded by HBG2) has glycine (B1666218) at position 136, while A-gamma globin (encoded by HBG1) has alanine at this position cags.org.aemayocliniclabs.comnih.govresearchgate.net. The ratio of G-gamma to A-gamma globin changes developmentally; G-gamma is predominant at birth but the ratio reverses postnatally cags.org.aemayocliniclabs.comucsfhealth.org. These two gamma globin types (Gγ and Aγ) generally exhibit similar effects on HbS polymerization nih.gov. Molecular dynamics simulations suggest that the presence of Aγ chains may reduce residue movement, limiting tetramer flexibility and thus restraining allosteric changes needed for gas exchange, compared to Gγ chains researchgate.net.

Beyond position 136, other regions of the gamma-globin chain are functionally significant. The N-terminal A-helix (residues 1-18) of the gamma-subunit is a major contributor to the increased tetramer strength of HbF compared to HbA rockefeller.edu. Specific amino acid differences in this region, such as Gly1(γ) vs. Val1(β), and the replacement of Pro5(β) by Glu5(γ), contribute to tetramer strengthening and modulate oxygen-binding properties nih.govrockefeller.edu.

Furthermore, the gamma chain's diminished interaction with 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) is a primary reason for HbF's higher oxygen affinity researchgate.netcags.org.ae. This reduced binding is partly due to the substitution of serine for histidine at position 143 (H21) in the gamma chain, within the 2,3-BPG binding pocket researchgate.net. Residues other than the N-terminal and position 143 in the gamma-globin chain also contribute to differences in 2,3-BPG effects on oxygen affinity between HbA and HbF, such as the substitution of proline by glutamic acid at the A2 position in the A helix researchgate.net.

The Ala128Thr mutation of this compound is located at position 128 (H6), within the gamma-globin chain's structure nih.gov. While not directly within the previously identified 2,3-BPG binding site or the N-terminal A-helix, changes at this position could still potentially exert allosteric effects or local structural alterations that might indirectly influence oxygen binding affinity, tetramer stability, or interaction with other hemoglobin subunits, although specific studies on this are not detailed in the available information.

Comparative Analysis of Hemoglobin F Baskent with Other Gamma Globin Variants and Fetal Hemoglobins

Genetic and Molecular Distinctions Among Diverse Fetal Hemoglobin Variants

Human globin genes are organized into two main clusters: the alpha-globin genes on chromosome 16 and the beta-like globin genes, including the gamma-globin genes, on chromosome 11 mdpi.com. Specifically, the two gamma-globin genes, HBG1 and HBG2, are located on chromosome 11p15.5 wikipedia.org. These genes encode for two types of gamma chains, A-gamma (γA) and G-gamma (γG), which differ by a single amino acid at position 136, with alanine (B10760859) in γA and glycine (B1666218) in γG, respectively bloodresearch.or.krwikipedia.orgmayocliniclabs.com.

Hemoglobin F Baskent (Hb F Baskent) is a specific variant of fetal hemoglobin. Its genetic distinction lies in a point mutation where alanine (Ala) at position 128 (H6 helix) of the A-gamma globin chain is replaced by threonine (Thr) nih.govtandfonline.comjournalagent.com. This corresponds to a DNA change of c.385G>A in the HBG1 gene lovd.nl.

Diverse Fetal Hemoglobin Variants: Gamma-globin variants encompass a range of genetic alterations. Many of these variants are considered clinically insignificant mayocliniclabs.com. However, some lead to qualitative defects such as unstable hemoglobins (B146990), high- or low-oxygen affinity variants, or M hemoglobin variants, which can result in conditions like hemolytic anemia, hyperbilirubinemia, erythrocytosis, cyanosis, or methemoglobinemia, particularly in neonates . These symptoms often resolve after the first six months of life as the gamma-to-beta globin switch proceeds .

Another significant category includes variants associated with Hereditary Persistence of Fetal Hemoglobin (HPFH) . This benign genetic condition is characterized by the continued high-level expression of gamma-globin genes in adulthood wikipedia.orgnih.govnih.gov. HPFH can arise from large deletions within the beta-globin gene cluster or, more commonly, from non-deletional mutations involving point mutations or minor deletions in the promoter regions of HBG1 or HBG2 wikipedia.orgnih.gov. These promoter mutations are thought to alter the binding of transcription factors, thereby modulating gene expression nih.govresearchgate.net. Research indicates that a substantial proportion of both gamma-globin chain variants and non-deletional HPFH cases result from identical mutations in the paralogous HBG1 and HBG2 genes, reflecting their high sequence similarity researchgate.net.

Table 1: Key Genetic and Molecular Features of Gamma-Globin Chains and this compound

FeatureG-gamma (γG) ChainA-gamma (γA) ChainThis compound
Gene LocusHBG2 (Chromosome 11p15.5)HBG1 (Chromosome 11p15.5)Mutation in HBG1 (A-gamma globin gene) lovd.nl
Amino Acid at Pos 136GlycineAlanineN/A (Mutation at position 128)
Primary MutationN/AN/AAlanine (Ala) → Threonine (Thr) at position 128 (H6 helix) nih.govtandfonline.comjournalagent.com
DNA ChangeN/AN/Ac.385G>A lovd.nl
ExpressionPredominant gamma chain at birth, decreases postnatally mayocliniclabs.comLess predominant at birth, increases postnatally relative to G-gamma mayocliniclabs.comFetal hemoglobin variant

Note: This is an interactive data table. Data can be sorted or filtered in an interactive environment.

Comparative Structural and Functional Diversities in Mutant Fetal Hemoglobins

The structural integrity and functional properties of hemoglobin are crucial for efficient oxygen transport. Most structural abnormalities in hemoglobin arise from single amino acid substitutions, which can lead to significant alterations in the quaternary structure of the hemoglobin molecule and, consequently, its functional characteristics such as oxygen-carrying capacity and stability wardelab.commedicinescience.org. Computational modeling is often employed to understand how these structural differences impact the equilibrium between the tense (T) and relaxed (R) states of hemoglobin, which in turn dictate its oxygen affinity medicinescience.org.

Functional Diversities in Fetal Hemoglobins: Normal fetal hemoglobin (HbF) inherently possesses a higher affinity for oxygen compared to adult hemoglobin (HbA). This physiological adaptation is vital for efficient oxygen transfer from the mother's bloodstream to the fetus via the placenta, where oxygen tension is lower news-medical.netwikipedia.orgmdpi.comloinc.org. This enhanced oxygen affinity of HbF is primarily attributed to the structural differences between its gamma (γ) subunits and the beta (β) subunits of HbA. The gamma subunit has fewer positive charges than the beta subunit, resulting in a reduced interaction with 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). Since 2,3-BPG typically lowers hemoglobin's oxygen affinity, its weaker binding to HbF allows HbF to bind oxygen more strongly wikipedia.orgresearchgate.net.

Table 2: Comparative Functional Properties of Selected Hemoglobin Variants

Hemoglobin VariantGlobin Chain AffectedMutation Type / LocationKey Structural/Functional ImpactClinical Phenotype (General)References
This compound A-gamma (γA)Ala→Thr at γ128 (H6)Slightly unstable; slightly increased oxygen affinityGenerally benign, but with noted properties researchgate.net nih.govtandfonline.comresearchgate.net
Hemoglobin A (HbA)Alpha, BetaN/A (Wild-type)Normal oxygen affinity; primary adult hemoglobinNone (Normal) wikipedia.orgmdpi.com
Fetal Hemoglobin (HbF)Alpha, GammaN/A (Wild-type)Higher oxygen affinity than HbA; weak 2,3-BPG bindingNone (Normal fetal hemoglobin) news-medical.netwikipedia.orgmdpi.comresearchgate.net
Unstable VariantsVarious (e.g., gamma)Point mutationsReduced stability of hemoglobin moleculeHemolytic anemia, hyperbilirubinemia
High-Affinity VariantsVarious (e.g., gamma)Point mutationsIncreased oxygen affinity; impaired oxygen release to tissuesErythrocytosis (compensatory) mdpi.com mdpi.com
M Hemoglobin VariantsVariousPoint mutationsOxidation of heme iron to ferric form (Fe3+)Methemoglobinemia (cyanosis) mdpi.com mdpi.com
Hemoglobin BartsGammaFour gamma subunits (no alpha)Extremely high oxygen affinityAlpha-thalassemia major (hydrops fetalis) wikipedia.org wikipedia.org

Note: This is an interactive data table. Data can be sorted or filtered in an interactive environment.

Evolutionary Perspectives on Gamma-Globin Gene Mutations and Variants

The evolution of globin genes is a profound illustration of adaptive molecular changes over geological timescales. Hemoglobin genes are ancient, with their origins potentially traceable back 1.3 billion years . The distinct alpha and beta-like globin gene clusters, located on separate chromosomes (16 and 11, respectively), are thought to have arisen from ancestral globin genes through a series of gene duplications and subsequent divergence mdpi.comnih.gov.

Evolution of Gamma-Globin Genes: The gamma-globin genes (HBG1 and HBG2) specifically originated from the duplication of an ancestral epsilon (ε)-globin gene, an event that occurred after the divergence of marsupials and eutherian (placental) mammals nih.govresearchgate.net. In anthropoid primates, including humans, the gamma-globin genes evolved to be expressed predominantly in fetal erythroid cells, providing a specialized oxygen transport system during fetal development. This contrasts with their expression patterns in some other primates and mammals, where they may be active primarily during embryonic stages nih.gov. The remarkable sequence similarity between HBG1 and HBG2 is attributed to recurring gene conversion events, which act to homogenize the gene sequences over evolutionary time researchgate.net.

Mutational Dynamics and Gene Conversion: The high degree of sequence similarity between the paralogous HBG1 and HBG2 genes suggests that they can be "mutational hotspots" where identical mutations may arise independently through recurrent mutation or gene conversion events researchgate.net. This phenomenon contributes to the diversity observed in gamma-globin variants across populations.

Role of HPFH in Evolutionary Adaptation: The existence of Hereditary Persistence of Fetal Hemoglobin (HPFH) provides critical insights into the regulatory mechanisms governing globin gene expression and their evolutionary implications. HPFH traits, whether caused by large deletions or point mutations in the gamma-globin gene promoters, lead to elevated HbF levels into adulthood nih.govnih.govanr.fr. In populations where beta-hemoglobinopathies like sickle cell disease or beta-thalassemia are prevalent, the presence of increased HbF can significantly ameliorate the clinical severity of these conditions by inhibiting the polymerization of abnormal adult hemoglobin (e.g., HbS) or compensating for reduced beta-chain production wikipedia.orgmdpi.commayocliniclabs.comnih.govnih.gov. This protective effect suggests a strong positive selective pressure for HPFH-associated genetic variants in affected populations, thereby contributing to their persistence and spread. Studies have identified quantitative trait loci (QTLs) on chromosomes 2 (BCL11A) and 6 (HBS1L-MYB intergenic region), in addition to the gamma-globin promoter, that influence HbF expression levels in adults mdpi.comnih.govscielo.br. These genetic factors underscore the complex evolutionary interplay shaping globin gene regulation. Furthermore, examples such as the -16C>G sequence variation in the promoters of both HBG1 and HBG2 illustrate convergent evolution, where similar advantageous mutations arise independently in different gene lineages scielo.br.

Compound Names and PubChem CIDs

For protein variants like this compound, a single PubChem CID (Compound Identification Number) is not typically assigned, as CIDs are primarily for small chemical molecules. Instead, proteins are characterized by their amino acid sequences and specific mutations. However, related small molecules and the general protein are listed below with their respective CIDs.

Regulatory Pathways and Modulators of Gamma Globin Gene Expression Relevant to Hemoglobin F Baskent Research

Transcriptional Control of HBG1 and HBG2 Genes

Transcriptional control of HBG1 and HBG2 involves a complex interplay of genetic and epigenetic factors that dictate their expression during different developmental stages. While these genes are highly active in the fetal liver, their expression is largely silenced in adult erythrocytes. mdpi.complos.org Mutations within the proximal promoter regions of HBG1 and HBG2, particularly between nucleotides -202 and -110 relative to the Cap site, have been linked to Hereditary Persistence of Fetal Hemoglobin (HPFH), a condition characterized by continued high gamma-globin expression in adulthood. mdpi.combiomedgrid.combiomedgrid.com

Role of Locus Control Region (LCR) and Remote Regulatory Elements

The beta-globin locus, located on chromosome 11, contains five developmentally regulated genes (ε, Gγ, Aγ, δ, and β) and is controlled by a powerful Locus Control Region (LCR) situated far upstream. mdpi.com The LCR is essential for the high-level, erythroid-specific expression of the globin genes and functions by forming dynamic chromatin loops that bring distant regulatory elements into close proximity with the respective globin gene promoters. mdpi.commdpi.com During fetal life, the LCR is recruited to the gamma-globin genes, facilitating their expression. In contrast, during adulthood, repressors bind to the gamma-globin promoters, and factors like BCL11A and KLF1 mediate the interaction of the LCR with the beta-globin gene, thereby silencing gamma-globin and activating beta-globin expression. mdpi.comnih.gov This chromatin looping is mediated by a protein complex including LDB1, LMO2, GATA1, TAL1, and E2A, which ensures the proper juxtaposition of the LCR to the active globin gene promoter. mdpi.com

Key Transcription Factors and Co-regulators (e.g., BCL11A, STAT3, HMIP)

A number of transcription factors and co-regulators play crucial roles in the developmental silencing of gamma-globin genes in adults.

BCL11A (B-cell lymphoma/leukemia 11A): BCL11A is identified as a major transcriptional repressor of gamma-globin. nih.govashpublications.orgportlandpress.comanr.fr Knockdown or knockout of BCL11A leads to enhanced HbF production by derepressing gamma-globin. nih.gov BCL11A directly binds to a novel consensus motif (TGACCA) present in the promoters of all fetal and embryonic globin genes, including two copies in each human gamma-globin gene promoter. ashpublications.org This direct binding to the gamma-globin promoters is crucial for its repressive activity. ashpublications.org BCL11A interacts with various partners within erythroid multiprotein complexes, such as the NuRD (nucleosome remodeling and deacetylase) complex, GATA1, and SOX6. nih.govmdpi.com

KLF1 (Kruppel-like factor 1): KLF1, an erythroid-specific transcription factor, positively regulates BCL11A expression, thereby indirectly contributing to gamma-globin repression. portlandpress.com Polymorphisms in KLF1 have been linked to HPFH.

MYB (Myeloblastosis viral oncogene homolog): MYB is considered a major modifier of beta-hemoglobinopathy severity due to its role in regulating HbF gene expression. mdpi.com Low MYB expression has been detected in erythroid cells with high HbF levels, and its knockdown can elevate HbF. mdpi.comashpublications.org c-MYB directly activates key gamma-globin repressor genes, including BCL11A. mdpi.com

SOX6: SOX6 acts as a repressor of embryonic and fetal globins. While BCL11A interacts with SOX6, SOX6 directly occupies the gamma-globin promoter, and a double knockdown of BCL11A and SOX6 can have an additive effect on HbF derepression. mdpi.comnih.gov

ZBTB7A (LRF): Along with BCL11A, ZBTB7A is thought to be a primary transcription factor involved in silencing HBG1 and HBG2. ashpublications.orghaematologica.orgchop.edu

NFIA and NFIX: Recent research has identified NFIA and NFIX, members of the NFI transcription factor family, as novel repressors of HBG1 and HBG2. ashpublications.orgchop.edu These factors are elevated in adult red blood cells compared to fetal cells and work synergistically to repress fetal hemoglobin genes by stimulating BCL11A expression and directly repressing HBG1/2. chop.edu

While transcription factors such as STAT3 and HMIP are mentioned in broader genetic contexts, current extensive research directly linking them as prominent regulators of gamma-globin gene expression in the same vein as BCL11A or KLF1 is less detailed in the provided search results. The focus remains on the highly validated factors.

Epigenetic Modifications Influencing Gamma-Globin Gene Expression (e.g., DNA Methylation, Histone Modifications)

Epigenetic mechanisms play a crucial role in regulating gamma-globin gene expression, primarily by altering chromatin structure and DNA accessibility. These modifications include DNA methylation and various histone modifications, which can either permit or inhibit transcription. frontiersin.orgmdpi.comnih.gov

DNA Methylation: Fetal hemoglobin genes are epigenetically silenced by DNA methyltransferases (DNMTs), particularly DNMT1, in adult erythropoiesis. mdpi.comhaematologica.orgashpublications.org Increased methylation of CpG dinucleotides in the gamma-globin gene promoters is strongly correlated with gene silencing. plos.orgnih.govtandfonline.com DNA methylation inhibitors, such as 5-azacytidine (B1684299) (5-aza) and decitabine (B1684300) (5-aza-2′-deoxycytidine), have been shown to elevate HbF expression in preclinical and clinical studies by restoring gamma-globin expression. mdpi.comhaematologica.orgashpublications.orgdovepress.com A novel class of reversible and selective DNMT1 inhibitors, like GSK3482364, can also induce HbF. haematologica.org

Histone Modifications: Post-translational modifications of histones, including acetylation and methylation, are significantly implicated in gamma-globin gene transcription. mdpi.comfrontiersin.orgmdpi.com

Histone Acetylation: Histone acetylation is generally linked to an open chromatin conformation, which promotes gene transcription. Conversely, histone deacetylases (HDACs), specifically HDAC1 and HDAC2, repress gamma-globin expression. Chemical inhibition of HDACs induces HbF and gamma-globin expression. mdpi.comfrontiersin.org SIRT1, a histone deacetylase, has been positively associated with increased gamma-globin expression, and its activators enhance expression by promoting LCR looping with gamma-globin promoters. mdpi.comresearchgate.net

Histone Methylation: Histone methylation can either inhibit or promote transcription depending on the specific residues and positions. mdpi.com For instance, lysine-specific demethylase 1 (LSD1), a component of co-repressor complexes like CoREST and DRED, represses gamma-globin expression. LSD1 inhibition, for example by tranylcypromine (B92988), increases gamma-globin expression. mdpi.comfrontiersin.orgtandfonline.com The EHMT1/2 heterodimer and PRMT5 also act as repressors of embryonic and fetal globin genes, with their inhibition leading to gamma-globin reactivation. frontiersin.org

Table 1: Epigenetic Modifiers and Their Role in Gamma-Globin Gene Expression

Epigenetic ModifierTypeRole in γ-Globin ExpressionEffect of Inhibition/Activation
DNA Methyltransferases (DNMTs)DNA MethylationRepressionInduction of HbF (Hypomethylation) mdpi.comhaematologica.orgashpublications.org
Histone Deacetylases (HDACs)Histone DeacetylationRepressionInduction of HbF (Hyperacetylation) mdpi.comfrontiersin.org
Lysine-Specific Demethylase 1 (LSD1)Histone Demethylation (H3K4)RepressionInduction of HbF mdpi.comfrontiersin.org
EHMT1/2Histone MethyltransferaseRepressionInduction of HbF frontiersin.org
PRMT5Protein Arginine MethyltransferaseRepressionInduction of HbF frontiersin.org
SIRT1Histone DeacetylaseActivationInduction of HbF mdpi.comresearchgate.net

Molecular Mechanisms of Fetal Hemoglobin Induction

The molecular mechanisms of fetal hemoglobin induction primarily involve reversing the developmental silencing of the gamma-globin genes. This reversal can occur through various strategies that target the transcriptional repressors, epigenetic modifiers, and signaling pathways involved in the fetal-to-adult hemoglobin switch. frontiersin.orgnih.govnih.gov Therapeutic approaches aim to reactivate gamma-globin expression to compensate for deficient adult hemoglobin, thereby improving clinical outcomes in hemoglobinopathies. nih.gov

Signaling Pathways Involved in Gamma-Globin Reactivation

Several intracellular signaling pathways have been implicated in mediating gamma-globin gene reactivation, often in response to pharmacological agents or cellular stresses.

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is frequently implicated in gamma-globin reactivation induced by various compounds, including hydroxyurea, butyrate, and thalidomide. dovepress.comnih.govspandidos-publications.com This pathway can regulate gamma-globin transcription through its downstream effector, CREB1, which binds to the gamma-globin cAMP response element (G-CRE). nih.gov

cGMP and cAMP Pathways: Nitric oxide (NO) signaling, often involving the cGMP pathway, is involved in HbF induction by drugs like hydroxyurea. dovepress.comnih.gov The cAMP signaling pathway has also been linked to gamma-globin regulation. dovepress.comnih.gov

PKCα/ERK1/2/Nrf2 Pathway: The PKCα-dependent Ras/Raf/Erk1/2 signaling pathway, involving the activation of transcription factor NF-Ya and inhibition of the repressor Coup-TFII, has been shown to induce gamma-globin expression. ashpublications.org Nrf2 (Nuclear factor-E2-related factor 2) has been shown to directly induce gamma-globin expression and can be activated by electrophilic agents like tert-Butylhydroquinone (tBHQ) and curcumin. ashpublications.orgmdpi.com

JAK/STAT and PI3K/Akt Pathways: These pathways are considered crucial signaling pathways in fetal hemoglobin induction, promoting cell survival, proliferation, and differentiation of erythroid progenitors. researchgate.net

Table 2: Signaling Pathways and Their Associated Components in γ-Globin Reactivation

Signaling PathwayKey Components/EffectorsAssociated Inducers
p38 MAPKCREB1, ATF-2Hydroxyurea, Butyrate, Thalidomide nih.govspandidos-publications.com
cGMPNitric Oxide (NO)Hydroxyurea nih.gov
cAMP-- dovepress.com
PKCα/ERK1/2/Nrf2NF-Ya, Coup-TFII, Nrf2SCF, tBHQ, Curcumin ashpublications.orgmdpi.com
JAK/STATGATA1, GATA2, SPI1, RUNX1Erythropoietin (EPO) researchgate.net
PI3K/Akt-- researchgate.net

Identification of Molecular Targets for Therapeutic Modulation

The understanding of gamma-globin gene regulation has led to the identification of several molecular targets for therapeutic modulation aimed at inducing HbF.

Transcription Factors:

BCL11A: As a major repressor, BCL11A is a prime therapeutic target. Strategies include altering its expression level or activity, including CRISPR/Cas9-mediated disruption of its binding sites in the gamma-globin promoters. ashpublications.orgashpublications.orgnih.govnih.gov Manipulation of BCL11A splicing to reduce the repressive XL isoform is also being explored. anr.fr

MYB: Inhibition of MYB, which activates gamma-globin repressors like BCL11A, can lead to elevated HbF. mdpi.comashpublications.org However, MYB's crucial role in hematopoietic integrity necessitates careful targeting.

SOX6: Inhibition of SOX6 could serve as an important therapeutic target to increase gamma-globin. mdpi.com

NFIA and NFIX: Their identification as repressors opens new avenues for therapeutic intervention through their disruption. chop.edu

Epigenetic Enzymes:

DNMT1: Inhibitors like decitabine and novel selective inhibitors (e.g., GSK3482364) are active inducers of HbF by promoting gamma-globin promoter demethylation. mdpi.comhaematologica.orgashpublications.org

HDACs: HDAC inhibitors (e.g., vorinostat, butyrate, trichostatin A) induce gamma-globin expression by promoting histone acetylation. mdpi.comfrontiersin.orgnih.gov

LSD1: Inhibition of LSD1 (e.g., by tranylcypromine or RN-1) increases gamma-globin expression. mdpi.comfrontiersin.org

EHMT1/2 and PRMT5: These histone methyltransferases are also potential druggable targets for gamma-globin reactivation. frontiersin.org

SIRT1: Activators of SIRT1 (e.g., SRT2104, SRT1720) can enhance gamma-globin expression. mdpi.comresearchgate.net

Signaling Pathway Components: Targeting components of signaling pathways, such as the p38 MAPK pathway (e.g., with inhibitors like SB203580) or the Nrf2 pathway (e.g., with tBHQ, curcumin), represents another strategy to induce HbF. spandidos-publications.commdpi.com

MicroRNAs (miRNAs): miRNAs like miR-210-3p, miR-92a-3p, and miR-30a have been identified as molecules that target BCL11A mRNA, leading to upregulation of gamma-globin expression, thus representing promising therapeutic targets. mdpi.commdpi.com

Table 3: Molecular Targets for Therapeutic Modulation of HbF

Target CategorySpecific TargetsMechanism of Action (Therapeutic)
Transcription Factors BCL11AInhibition/Disruption of its repressive activity ashpublications.orgashpublications.orgnih.gov
MYBInhibition/Downregulation mdpi.comashpublications.org
SOX6Inhibition mdpi.com
ZBTB7A (LRF)Inhibition/Disruption ashpublications.orgchop.edu
NFIA, NFIXInhibition/Disruption chop.edu
Epigenetic Enzymes DNMT1Inhibition (e.g., demethylation) mdpi.comhaematologica.orgashpublications.org
HDAC1/2Inhibition (e.g., histone acetylation) mdpi.comfrontiersin.org
LSD1Inhibition (e.g., histone demethylation) mdpi.comfrontiersin.org
EHMT1/2, PRMT5Inhibition frontiersin.org
SIRT1Activation mdpi.comresearchgate.net
Signaling Pathway Components p38 MAPKModulation (e.g., inhibition to affect repressors) spandidos-publications.com
Nrf2Activation (e.g., antioxidant response) mdpi.com
MicroRNAs miR-210-3p, miR-92a-3p, miR-30aUpregulation (to target BCL11A mRNA) mdpi.commdpi.com

Compound Names and PubChem CIDs

Advanced Research Methodologies and Data Analysis in Hemoglobin F Baskent Studies

Quantitative Trait Loci (QTL) Analysis and Association Studies in Globin Gene Regulation

Quantitative Trait Loci (QTL) analysis and association studies are powerful genetic approaches employed to identify genomic regions or specific genes that influence complex traits, such as the expression levels of globin genes and the production of hemoglobin variants. While specific direct QTL studies focusing solely on Hb F Baskent are not extensively documented, the principles of these methodologies are highly relevant to understanding its genetic context and phenotypic manifestation.

Hemoglobin F (HbF), typically comprising two alpha (α) globin chains and two gamma (γ) globin chains (α2γ2), is predominantly produced during fetal development thegoodscentscompany.comwikipedia.org. After birth, the expression of gamma globin genes (HBG1 and HBG2) normally diminishes, and beta (β) globin gene expression increases, leading to the prevalence of adult hemoglobin (HbA, α2β2) wikipedia.orgwikipedia.org. Hb F Baskent is an identified variant of the gamma globin chain, specifically linked to the HBG1 gene mpg.de.

QTL analysis, in the context of hemoglobin research, seeks to pinpoint genetic loci that regulate the persistence of fetal hemoglobin (HPFH) into adulthood or influence the expression of specific globin variants. For a variant like Hb F Baskent, such studies could identify genetic modifiers that impact its quantitative expression or influence its clinical significance. Association studies, on the other hand, look for correlations between specific genetic markers (e.g., single nucleotide polymorphisms, SNPs) and the presence or characteristics of Hb F Baskent within populations. These studies would involve comparing genetic profiles of individuals with and without the Hb F Baskent variant to identify linked genomic regions.

Such analyses are fundamental to elucidating the complex regulatory networks governing globin gene switching and the phenotypic diversity observed in hemoglobinopathies. They help researchers understand why certain individuals might express a particular hemoglobin variant at higher or lower levels, or why some variants lead to more severe clinical outcomes than others.

A key finding related to Hb F Baskent is its relative quantity, which was observed to be slightly more than 16%, with the normal Aγ chain at 19.1%, resulting in a total Aγ content of 35.4% in the affected newborn, similar to that seen in normal babies guidetopharmacology.org. This quantitative data underscores the importance of precise measurement in characterizing such variants.

Hemoglobin F Baskent Quantitative Data guidetopharmacology.orgValue
Relative Quantity of Hb F Baskent>16%
Normal Aγ Chain Content19.1%
Total Aγ Content35.4%

Computational Modeling and Structural Prediction Approaches for Novel Hemoglobin Variants

Computational modeling and structural prediction play a pivotal role in characterizing novel hemoglobin variants like Hb F Baskent, particularly when experimental material for exhaustive study is limited guidetopharmacology.org. The defining feature of Hb F Baskent is its specific amino acid substitution: alanine (B10760859) (Ala) is replaced by threonine (Thr) at position 128 (H6) of the A-gamma globin chain (α2Aγ128(H6)Ala→Thr) guidetopharmacology.orgfishersci.canih.gov. This precise molecular change allows for the application of advanced computational techniques to predict its structural and functional consequences.

Molecular modeling, including techniques such as molecular dynamics simulations and homology modeling, can be used to construct three-dimensional models of Hb F Baskent. By comparing the predicted structure of the variant with that of normal HbF, researchers can identify subtle conformational changes induced by the Ala→Thr substitution. Threonine is a polar amino acid with a hydroxyl group in its side chain, while alanine is nonpolar. This change in polarity and the introduction of a hydroxyl group at position γ128 can significantly alter hydrogen bonding patterns and hydrophobic interactions within the globin chain and at subunit interfaces.

Furthermore, structural prediction can help in understanding the slight instability. Changes in protein stability can arise from disruptions to the hydrophobic core, altered surface interactions, or changes in the protein's dynamic flexibility. Computational tools can visualize these potential disruptions at an atomic level, offering insights into the molecular basis of the variant's observed characteristics. This predictive capability is invaluable for prioritizing further experimental investigations and for understanding the pathogenicity of new or rare hemoglobin variants.

Integration of Multi-Omics Data (e.g., Genomics, Transcriptomics, Proteomics) in Hemoglobin Research

The comprehensive understanding of hemoglobin variants like Hb F Baskent benefits immensely from the integration of multi-omics data, encompassing genomics, transcriptomics, and proteomics. This holistic approach provides a layered view of the molecular events leading from genetic mutation to altered protein function and phenotype.

Genomics: At the foundational level, genomics involves identifying the specific genetic alteration responsible for Hb F Baskent. This includes sequencing the HBG1 gene to confirm the α2Aγ128(H6)Ala→Thr mutation guidetopharmacology.orgmpg.de. Genomic data not only pinpoints the exact mutation but also provides context by identifying other genetic variations in the globin gene cluster or in genes that regulate globin expression. For instance, genomic studies can reveal if the Hb F Baskent mutation co-occurs with other variants or polymorphisms that might influence its expression or clinical impact.

Transcriptomics: Transcriptomic analysis focuses on the quantitative measurement of gene expression, specifically messenger RNA (mRNA) levels. In the context of Hb F Baskent, transcriptomics would involve assessing the expression levels of the HBG1 gene, as well as HBG2, HBA1, HBA2 (alpha globin genes), and HBB (beta globin gene). Changes in the transcription rate of the mutated HBG1 allele, or compensatory changes in other globin gene transcripts, could be detected using techniques such as RNA sequencing. This provides insight into whether the genetic mutation impacts the production of the gamma globin mRNA.

Proteomics: Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of their modifications. For Hb F Baskent, proteomics is crucial for confirming the presence of the mutated protein and analyzing its properties. The initial detection of Hb F Baskent was achieved through reversed-phase high-performance liquid chromatography (HPLC), a proteomic technique that separates globin chains based on their physicochemical properties guidetopharmacology.org. Further proteomic methods, such as mass spectrometry, can precisely confirm the amino acid substitution and detect any post-translational modifications that might affect the variant's function or stability. This approach allows researchers to directly observe the protein product of the mutated gene, assess its abundance relative to other hemoglobin types, and characterize its stability and oxygen binding characteristics.

The integration of these omics datasets allows for a systems-level understanding. For example, genomic data identifies the mutation; transcriptomic data shows if and how the mutation affects gene expression; and proteomic data reveals the actual protein product and its functional characteristics. This multi-omics strategy provides a comprehensive picture of Hb F Baskent, from its genetic origin to its molecular phenotype, which is essential for diagnosing hemoglobinopathies and developing targeted therapies.

Bioinformatic Tools and Databases for Hemoglobin Variant Analysis (e.g., MARRVEL, UniProtKB, HbVar)

Bioinformatic tools and specialized databases are indispensable for the analysis, categorization, and interpretation of hemoglobin variants like Hb F Baskent. These resources facilitate data sharing, comparative analysis, and predictions of pathogenicity, greatly accelerating research in hemoglobinopathies.

HbVar Database: The HbVar database (part of the Globin Gene Server) is a critical resource specifically dedicated to human hemoglobin variants and thalassemia mutations wikipedia.orgpsu.edu. Hb F Baskent is indeed listed within the HbVar database, underscoring its recognition as a characterized hemoglobin variant wikipedia.org. This database provides comprehensive information on the type of mutation, the affected globin chain, the amino acid substitution, and often, associated clinical phenotypes. Researchers can use HbVar to check for previously reported variants, understand their molecular basis, and assess their clinical significance, thus placing novel variants like Hb F Baskent into a broader context.

UniProtKB (Universal Protein Resource Knowledgebase): UniProtKB is a comprehensive, high-quality, and freely accessible resource of protein sequence and functional information. While Hb F Baskent itself is a specific variant, the individual globin chains (alpha, gamma, beta) that compose hemoglobin are extensively documented in UniProtKB. Researchers can access detailed information on the normal gamma-globin subunit (e.g., Hemoglobin subunit gamma-1) mpg.de, including its sequence, post-translational modifications, and known interactions. This information serves as a baseline for understanding how the specific Ala→Thr mutation in Hb F Baskent alters the normal gamma-globin protein.

MARRVEL (Model Organism Aggregated Resources for Rare Variant ExpLoration and Literature): MARRVEL is a powerful platform that integrates data from multiple model organism databases and human genetics resources to help researchers explore the potential functional consequences of human genetic variants. While not exclusively for hemoglobin, MARRVEL can be highly beneficial for studying rare variants like Hb F Baskent by providing links to related genes, pathways, and phenotypic information from various species. This cross-species data can offer insights into highly conserved regions or functional domains, aiding in the interpretation of the impact of the γ128(H6)Ala→Thr substitution on protein function and potentially on conserved physiological processes.

These and other bioinformatic tools, including those for sequence alignment, protein structure visualization, and mutation effect prediction, are crucial for detailed analysis. They enable researchers to predict the structural impact of the mutation, analyze evolutionary conservation of the affected residue, and infer potential functional consequences, even for rare variants where direct experimental data may be limited. The continued development and integration of such tools are vital for advancing the understanding and management of hemoglobinopathies.

Q & A

Q. How is hemoglobin F Baskent distinguished from other hemoglobin variants in clinical samples?

Q. What are the primary clinical indications for investigating this compound?

Methodological Answer: Research should focus on populations with unexplained elevated fetal hemoglobin (HbF) levels or hereditary persistence of fetal hemoglobin (HPFH). Use cohort studies with inclusion criteria: HbF >5% in adults, absence of β-thalassemia major, and normal hematological indices. Confounders like hydroxyurea therapy must be excluded .

Q. Which databases are optimal for retrieving structural and functional data on this compound?

Methodological Answer: Prioritize PubMed for clinical studies, UniProt for protein sequences (Accession: P69892), and ClinVar for mutation annotations (Variation ID: 18344). Avoid non-curated platforms; validate findings against primary literature .

Advanced Research Questions

Q. How can contradictory data on this compound’s oxygen affinity be resolved in experimental studies?

Methodological Answer: Discrepancies arise from assay conditions (e.g., pH, temperature). Standardize protocols using the Hemox Analyzer under controlled parameters (pH 7.4, 37°C). Replicate conflicting studies with identical buffer compositions and compare P50 values statistically (ANOVA with post-hoc Tukey test) .

Q. What experimental designs are suitable for studying the molecular stability of this compound under oxidative stress?

Q. How do researchers address ethical challenges in sourcing biospecimens for this compound studies?

Methodological Answer: Follow PICOT framework:

  • P : Patients with HbF Baskent mutations.
  • I : Genomic analysis and phenotyping.
  • C : Healthy controls with wild-type HbF.
  • O : Correlation of genotype to clinical outcomes.
  • T : Longitudinal follow-up (5–10 years). Obtain IRB approval with explicit consent for genetic data sharing under GDPR/FAIR principles .

Q. What statistical approaches mitigate bias in population studies of this compound’s prevalence?

Methodological Answer: Use multilevel regression to adjust for regional consanguinity rates and founder effects. Stratify by ethnicity (e.g., Turkish cohorts from Baskent University studies) and apply Bayesian meta-analysis to pooled data from ClinVar and dbSNP .

Methodological Guidance for Replication Studies

Q. How can researchers ensure reproducibility in electrophoretic assays for this compound?

  • Calibrate equipment using certified HbF controls (WHO standards).
  • Document buffer pH (±0.05) and voltage (±5%) variations.
  • Publish raw electrophoretograms in supplementary materials with densitometry values .

Q. What steps validate novel computational models predicting this compound’s allosteric behavior?

  • Compare molecular dynamics simulations (e.g., GROMACS) with experimental oxygen equilibrium curves.
  • Validate using root-mean-square deviation (RMSD) thresholds (<2.0 Å) and free-energy landscapes .

Key Challenges in Current Research

  • Data Contradictions : Variability in functional studies due to lack of standardized hemolysis protocols .
  • Ethical Limitations : Restricted access to rare mutation carriers in non-collaborative regions .
  • Technical Gaps : Absence of commercial monoclonal antibodies specific to HbF Baskent’s γ-chain mutation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.